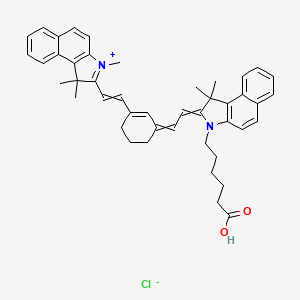

Cyanine7.5 carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyanine7.5 carboxylic acid is a dye derivative of Cyanine 7.5 (Cy7.5) with carboxylic acid functional groups . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . This dye is unactivated and is used for control samples and instrument calibration .

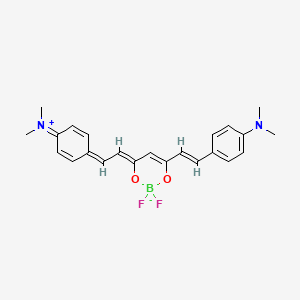

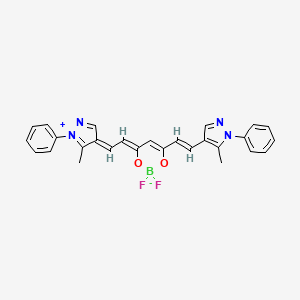

Molecular Structure Analysis

The molecular formula of Cyanine7.5 carboxylic acid is C43H47IN2O2 . It has a molecular weight of 685.34 g/mol . The exact structure is not provided in the search results.Chemical Reactions Analysis

Cyanine7.5 carboxylic acid can be covalently bound to some biological molecules (especially antibodies, proteins, etc.) to track their location and dynamic changes in biological samples . For coupling and labeling reactions, pre-activated Cyanine7.5 NHS ester can also be considered .Physical And Chemical Properties Analysis

Cyanine7.5 carboxylic acid appears as a green powder . It is soluble in organic solvents (DMF, DMSO), but has low solubility in water . It has an absorption maximum at 788 nm and an emission maximum at 808 nm .Scientific Research Applications

Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, like Cyanine7.5 carboxylic acid, are useful for bioconjugation and metal chelation. They have been synthesized and their optical properties studied, highlighting their potential as fluorescent probes in various applications (Dost, Gressel, & Henary, 2017).

Biological Application and Bioorthogonal Conjugation : Monofunctional carbocyanine dyes have been modified for biological applications, showing potential in bioorthogonal labeling schemes. They exhibit strong near-infrared (NIR) fluorescence emission, high extinction coefficients, and good quantum yields, making them useful in biological imaging (Shao, Weissleder, & Hilderbrand, 2008).

Fluorescent Labeling of DNA and RNA : Cyanine dyes are commonly used for fluorescent labeling of DNA and RNA in applications like qPCR, sequencing, and fluorescence in situ hybridization. Their fluorescence efficiency is sequence-dependent, which is important for designing experiments based on fluorescent labeling of nucleic acids (Kretschy & Somoza, 2014).

Near-Infrared Fluorescent Probes : Novel water-soluble near-infrared cyanine dyes have been synthesized for use as fluorescent probes. These dyes can be useful in developing internally quenched fluorescent probes for various applications (Bouteiller et al., 2007).

Dye-Sensitized Solar Cells : Variations of carboxylate-functionalized cyanine dyes have shown to produce efficient spectral sensitization in dye-sensitized nanocrystalline solar cells. The character of carboxyl functions used to attach the molecules to surfaces can significantly affect their performance (Ehret, Stuhl, & Spitler, 2000).

Single-Molecule Optical Switches : Carbocyanine dyes have been shown to function as efficient reversible single-molecule optical switches. This property can be utilized in applications like ultrahigh-density optical data storage (Heilemann et al., 2005).

Cellular Interaction Studies : The cellular uptake and intracellular targeting of carboxylic acid side chain-containing polymers have been studied using cyanine dyes. This helps in understanding and manipulating cellular interactions of such materials (Mahmoud et al., 2020).

Safety And Hazards

properties

IUPAC Name |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPZWGBKUDTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine7.5 carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

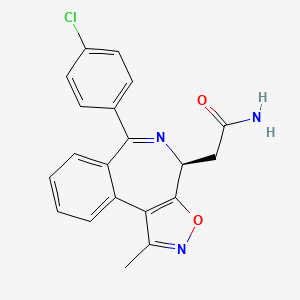

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

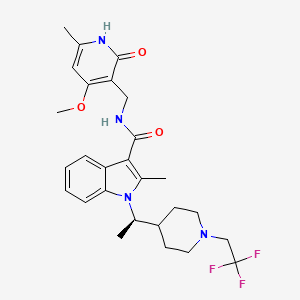

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)